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Properties

For Researchers, Scientists, and Drug Development Professionals

Abstract
N-Hydroxy-2-amino-3,8-dimethylimidazo[4,5-f]quinoxaline (N-Hydroxy-meIQX) is the principal

proximate carcinogen formed from the metabolic N-hydroxylation of 2-amino-3,8-

dimethylimidazo[4,5-f]quinoxaline (MeIQx), a potent mutagen found in cooked meats. This

document provides a comprehensive technical overview of the physical, chemical, and

biological properties of N-Hydroxy-meIQX. It details its metabolic activation pathway leading to

genotoxicity, summarizes its physicochemical characteristics, and provides in-depth

experimental protocols for its synthesis and analysis. This guide is intended to serve as a

critical resource for researchers in toxicology, oncology, and drug development studying the

mechanisms of chemical carcinogenesis.

Physical and Chemical Properties
N-Hydroxy-meIQX is the N-hydroxylated metabolite of MeIQx. While detailed experimental

data on the pure compound's physical properties are scarce in the literature, key identifiers and

computed data have been established. Its reactivity is centered on the N-hydroxy group, which

is crucial for its biological activity.
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Table 1: Physical and Chemical Properties of N-Hydroxy-meIQX

Property Value Citation(s)

IUPAC Name
N-(3,8-dimethylimidazo[4,5-

f]quinoxalin-2-yl)hydroxylamine
[1]

Molecular Formula C₁₁H₁₁N₅O [1]

Molecular Weight 229.24 g/mol [1]

Monoisotopic Mass 229.09635999 Da [1]

CAS Number 115044-41-2 [1]

Appearance
Not Reported (Parent MeIQx is

a crystalline solid)

Melting Point

Not Reported (Parent MeIQx

melts at 295–300 °C with

decomposition)

Solubility

Not Reported (Parent MeIQx is

soluble in methanol and

DMSO)

[2]

UV-Vis Absorption

UV spectrum does not show a

large bathochromic shift

compared to MeIQx.

[3]

Computed XLogP3 1.2 [1]

Mass Spectrometry

Protonated molecule [M+H]⁺

observed at m/z 230. Facile

loss of oxygen is characteristic.

[4]

Metabolic Activation and Genotoxicity
The carcinogenicity of MeIQx is contingent upon its metabolic activation to N-Hydroxy-meIQX,

a reaction primarily catalyzed by cytochrome P450 enzymes in the liver and extrahepatic

tissues. This proximate carcinogen is then further esterified to highly reactive intermediates that

form covalent bonds with DNA, initiating mutagenesis.
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Bioactivation Pathway
The bioactivation of MeIQx is a multi-step process:

N-Hydroxylation: MeIQx is first oxidized at the exocyclic amino group (N²) by cytochrome

P450 1A2 (CYP1A2) in the liver to form N-Hydroxy-meIQX.[5][6] Extrahepatic tissues may

utilize CYP1A1.[5]

O-Esterification: The N-hydroxy metabolite is subsequently activated by O-acetylation via N-

acetyltransferase 2 (NAT2) or by O-sulfonation via sulfotransferases (SULTs).[5] This creates

highly unstable N-acetoxy or N-sulfonyloxy esters.

DNA Adduct Formation: These reactive esters spontaneously break down to form

electrophilic nitrenium ions, which readily attack nucleophilic sites on DNA. The primary and

most studied adduct is formed at the C8 position of guanine, creating N-(deoxyguanosin-8-

yl)-MeIQx (dG-C8-MeIQx).[5] A minor adduct, 5-(deoxyguanosin-N²-yl)-MeIQx, is also

formed.[7]

Detoxification: Alternatively, N-Hydroxy-meIQX can be detoxified through N²-

glucuronidation, a pathway that facilitates its excretion.[8]
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Caption: Metabolic activation pathway of MeIQx to its ultimate carcinogenic form.

DNA Damage Response
The formation of bulky dG-C8-MeIQx adducts distorts the DNA helix, triggering cellular DNA

Damage Response (DDR) pathways. These adducts are primarily recognized and removed by
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the Nucleotide Excision Repair (NER) pathway.[5][9] If the damage overwhelms the repair

capacity or if the repair is error-prone, the persistent adducts can lead to mutations during DNA

replication, a critical step in the initiation of cancer. The genotoxic stress can also activate

checkpoint kinases and the p53 tumor suppressor protein, potentially leading to cell cycle

arrest or apoptosis.
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Caption: Hypothesized DNA Damage Response to N-Hydroxy-meIQx-induced adducts.

Experimental Protocols
Synthesis of N-Hydroxy-meIQX
This protocol is based on the described reduction of 2-nitro-MeIQx.[10]

Principle: 2-nitro-MeIQx is reduced to N-Hydroxy-meIQx using a mild reducing agent,

ascorbic acid, in an alkaline medium.

Materials:

2-nitro-MeIQx

Ascorbic acid

29.9% Ammonium hydroxide (NH₄OH) solution

Methanol

Deionized water

Solid-phase extraction cartridges (e.g., C18 Sep-Pak)

Procedure:

Dissolve 2-nitro-MeIQx in 29.9% NH₄OH.

Add a stoichiometric excess of ascorbic acid to the solution.

Stir the reaction mixture at room temperature, protected from light, and monitor the

reaction progress by TLC or HPLC.

Upon completion, neutralize the reaction mixture carefully with an appropriate acid (e.g.,

HCl).
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Condition a C18 solid-phase extraction cartridge by washing with methanol followed by

deionized water.

Load the neutralized reaction mixture onto the conditioned cartridge.

Wash the cartridge with deionized water to remove salts and unreacted ascorbic acid.

Elute the N-Hydroxy-meIQx product with methanol.

Verify the purity of the product using HPLC-UV and confirm its identity via mass

spectrometry. The expected protonated molecular ion is m/z 230.[4]

N-Hydroxy-meIQx O-Acetyltransferase (NAT) Assay
This protocol measures the NAT-dependent activation of N-Hydroxy-meIQx by quantifying the

formation of the dG-C8-MeIQx adduct.[5]

Principle: Cytosolic extracts containing NAT enzyme are incubated with N-Hydroxy-meIQx,

acetyl coenzyme A (acetyl-CoA), and deoxyguanosine (dG). The N-acetoxy intermediate

formed reacts with dG to produce the stable dG-C8-MeIQx adduct, which is then quantified

by HPLC.

Materials:

Cell or tissue cytosolic lysate (source of NAT enzyme)

N-Hydroxy-meIQx solution (e.g., 100 µM in a suitable solvent)

Acetyl-CoA solution (e.g., 1 mM)

Deoxyguanosine (dG) solution (e.g., 1 mg/mL)

Reaction buffer (e.g., Tris-HCl, pH 7.4)

Water-saturated ethyl acetate

HPLC system with UV or MS detector

Procedure:
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Prepare reaction mixtures containing equal amounts of cell lysate protein, reaction buffer,

1 mg/mL deoxyguanosine, and 100 µM N-Hydroxy-meIQx.

Initiate the reaction by adding 1 mM acetyl-CoA.

Incubate at 37°C for a defined period (e.g., 10 minutes).

Stop the reaction by adding an equal volume of water-saturated ethyl acetate and

vortexing vigorously.

Centrifuge to separate the phases (e.g., 10,000 x g for 10 minutes).

Transfer the organic (ethyl acetate) phase to a clean tube and evaporate to dryness under

a stream of nitrogen.

Reconstitute the residue in a suitable mobile phase (e.g., 20% acetonitrile in water).

Analyze by reverse-phase HPLC to separate and quantify the dG-C8-MeIQx adduct. Use

an authentic standard for calibration.

³²P-Postlabelling Assay for dG-C8-MeIQx Adducts
This is an ultrasensitive method for detecting DNA adducts in samples where adduct levels are

very low.[11][12]

Principle: DNA is enzymatically digested to 3'-mononucleotides. The bulky, hydrophobic

adducts are enriched, then radioactively labeled at the 5'-hydroxyl group using [γ-³²P]ATP

and T4 polynucleotide kinase. The labeled adducts are then separated by chromatography

and quantified.

Materials:

DNA sample (1-10 µg)

Micrococcal nuclease (MN) and spleen phosphodiesterase (SPD)

Nuclease P1
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Butanol

[γ-³²P]ATP (high specific activity)

T4 polynucleotide kinase (PNK)

TLC plates or HPLC system with a radioactivity detector

Procedure:

DNA Digestion: Digest DNA to deoxyribonucleoside 3'-monophosphates using a mixture of

MN and SPD.

Adduct Enrichment: Add nuclease P1 to the digest to dephosphorylate normal nucleotides

to nucleosides, leaving the bulky adducts as 3'-monophosphates. Alternatively, use

butanol extraction to selectively partition the hydrophobic adducts away from normal

nucleotides.[7]

⁵'-Labeling: Incubate the enriched adducts with excess [γ-³²P]ATP and T4 polynucleotide

kinase to label the 5'-OH group, forming 3',5'-bisphosphates.

Chromatographic Separation: Separate the ³²P-labeled adducts using multi-directional

TLC on PEI-cellulose plates or by reverse-phase HPLC with an on-line radioactivity

detector.

Detection and Quantification: Detect adducts by autoradiography (TLC) or by the

radioactivity detector (HPLC). Quantify by scintillation counting or phosphorimaging of the

adduct spots/peaks and compare to the total amount of nucleotides analyzed.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 11 / 12 Tech Support

https://pubchem.ncbi.nlm.nih.gov/compound/N-hydroxy-MeIQx
https://www.caymanchem.com/product/34812/2-amino-3-8-dimethylimidazo-4-5-f-quinoxaline
https://www.researchgate.net/figure/HPLC-UV-profiles-of-MeIQx-and-MeIgQx-metabolites-formed-with-human-liver-microsomes-The_fig1_51835230
https://pubmed.ncbi.nlm.nih.gov/1473228/
https://pubmed.ncbi.nlm.nih.gov/1473228/
https://pmc.ncbi.nlm.nih.gov/articles/PMC2135550/
https://pmc.ncbi.nlm.nih.gov/articles/PMC2135550/
https://www.ncbi.nlm.nih.gov/books/NBK513605/
https://www.ncbi.nlm.nih.gov/books/NBK513605/
https://pubmed.ncbi.nlm.nih.gov/8870995/
https://pubmed.ncbi.nlm.nih.gov/8870995/
https://pubmed.ncbi.nlm.nih.gov/8870995/
https://pubmed.ncbi.nlm.nih.gov/10537291/
https://pubmed.ncbi.nlm.nih.gov/10537291/
https://pubmed.ncbi.nlm.nih.gov/10537291/
https://www.myfoodresearch.com/uploads/8/4/8/5/84855864/_24__fr-2022-461_silvaragi.pdf
https://aacrjournals.org/cancerres/article/59/20/5154/505895/N-Oxidative-Metabolism-of-2-Amino-3-8
https://pubmed.ncbi.nlm.nih.gov/15502206/
https://pubmed.ncbi.nlm.nih.gov/18007613/
https://www.benchchem.com/product/b045621#physical-and-chemical-properties-of-n-hydroxy-meiqx
https://www.benchchem.com/product/b045621#physical-and-chemical-properties-of-n-hydroxy-meiqx
https://www.benchchem.com/product/b045621#physical-and-chemical-properties-of-n-hydroxy-meiqx
https://www.benchchem.com/product/b045621#physical-and-chemical-properties-of-n-hydroxy-meiqx
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b045621?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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